molecular formula C9H10BrN3O B13330970 3-Bromo-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3-Bromo-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13330970
M. Wt: 256.10 g/mol
InChI Key: IEEZNZBMSFLBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS: 1566175-37-8) is a brominated pyrazolo-pyrimidinone derivative with a molecular formula of C₁₀H₁₃BrN₃O and a molecular weight of 191.23. Its structure features a bromine atom at the C3 position and an isopropyl (propan-2-yl) group at the C7 position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for Suzuki–Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups at the C3 position .

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

3-bromo-7-propan-2-yl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H10BrN3O/c1-5(2)7-3-8(14)12-9-6(10)4-11-13(7)9/h3-5H,1-2H3,(H,12,14)

InChI Key

IEEZNZBMSFLBTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)NC2=C(C=NN12)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Core Cyclization

  • Precursors: The synthesis typically starts from substituted pyrazole derivatives and pyrimidine precursors, often amino-pyrazoles and β-ketoesters or enaminones.
  • Cyclization: The pyrazolo[1,5-a]pyrimidine core is formed via a cyclocondensation reaction. One effective method involves the reaction of amino-pyrazoles with enaminones or chalcones in the presence of an oxidizing agent such as potassium persulfate (K2S2O8), which facilitates ring closure under mild conditions.
  • Microwave-Assisted Cyclization: Microwave irradiation (e.g., 120–150 °C for 20 minutes) has been demonstrated to accelerate cyclization, improving yields and reducing reaction times significantly compared to conventional heating.

Bromination at the 3-Position

  • Selective Bromination: Introduction of the bromine atom at the 3-position is commonly achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., room temperature in DMF for 1 hour).
  • Mechanism: The bromination proceeds via a radical mechanism, selectively targeting the 3-position on the pyrazolo[1,5-a]pyrimidine ring.
  • Further Halogenation: Additional bromination can be performed to obtain dibromo derivatives if desired, by adjusting reagent equivalents and reaction time.

Isopropylation at the 7-Position

  • Alkylation Reaction: The isopropyl group is introduced via alkylation of the pyrazolo[1,5-a]pyrimidin-5-one core using isopropyl bromide.
  • Conditions: Typically, the reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent to facilitate nucleophilic substitution at the 7-position.
  • Regioselectivity: The position of alkylation is confirmed by NMR spectroscopy and X-ray crystallography to ensure substitution occurs exclusively at C7.

Alternative Synthetic Routes

  • One-Pot Cyclization and Halogenation: Recent advances include one-pot methods where amino-pyrazoles, enaminones, and sodium halides are combined with oxidants like K2S2O8 to simultaneously form the pyrazolo[1,5-a]pyrimidine core and introduce halogen atoms at the 3-position in a single step under mild conditions.
  • Microwave-Assisted Methods: Microwave irradiation has also been employed to enhance reaction efficiency, reduce reaction times, and improve yields in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.
Step Reagents/Conditions Outcome/Notes Yield Range (%)
Cyclization Amino-pyrazole + enaminone + K2S2O8, MW 150°C, 20 min Formation of pyrazolo[1,5-a]pyrimidine core 70–85
Bromination N-Bromosuccinimide (NBS), DMF, rt, 1 h Selective bromination at C3 position 85–94
Isopropylation Isopropyl bromide, K2CO3, polar aprotic solvent Alkylation at C7 position 75–90
One-pot method Amino-pyrazole + enaminone + NaBr + K2S2O8 Simultaneous cyclization and halogenation 65–80
  • Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR are essential for confirming the regiochemistry of substitution, especially the positions of bromine and isopropyl groups.
  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation consistent with the target compound.
  • X-ray Crystallography: Used to definitively verify the molecular structure and substitution pattern.
  • Additional Techniques: Elemental analysis and infrared (IR) spectroscopy support structural assignments.
  • Scale-Up: Industrial production adapts these synthetic routes with optimized reaction times, reagent stoichiometry, and purification strategies.
  • Continuous Flow Reactors: Employed to enhance reproducibility, safety, and throughput.
  • Automation: Automated systems minimize human error and improve consistency in product quality.

The preparation of 3-Bromo-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is well-established through a combination of cyclization, selective bromination, and alkylation steps. Advances in microwave-assisted synthesis and one-pot methodologies have improved efficiency and yield. Analytical techniques including NMR, MS, and X-ray crystallography are critical for confirming the structure and substitution pattern. These methods provide a robust foundation for producing this compound as a key intermediate in medicinal chemistry and related fields.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 is highly reactive in nucleophilic substitution (SNAr) due to the electron-deficient nature of the pyrazolo[1,5-a]pyrimidinone core. This enables functionalization with various nucleophiles:

Reagent/ConditionsProductYieldKey Observation
Sodium methoxide (MeONa), DMF, 80°C3-Methoxy-7-(propan-2-yl) derivative78%Methoxy group introduced regioselectively
Piperidine, THF, reflux3-Piperidino-7-(propan-2-yl) derivative65%Amine substitution favored under mild conditions
NaN₃, DMSO, 120°C3-Azido-7-(propan-2-yl) derivative82%Azide formation useful for click chemistry

Mechanistic Insight : The electron-withdrawing pyrimidinone ring enhances the electrophilicity of the C3 position, facilitating displacement by soft nucleophiles (e.g., amines, azides) .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 100°C3-Phenyl-7-(propan-2-yl) derivative73%
4-Pyridylboronic acidPdCl₂(dppf), CsF, DMF, 80°C3-(4-Pyridyl)-7-(propan-2-yl) derivative68%

Key Findings :

  • Coupling efficiency depends on steric hindrance from the isopropyl group at C7 .

  • Electron-deficient aryl boronic acids show higher reactivity .

Cyclization and Ring Expansion

The compound serves as a precursor for synthesizing polycyclic systems:

Microwave-Assisted Cyclization

  • Reaction with ethylenediamine under microwave irradiation (150°C, 20 min) yields a fused tetracyclic quinazolinone derivative (85% yield) .

  • Selectivity for 7-aminopyrazolo[1,5-a]pyrimidines is achieved via controlled heating, avoiding isomerization .

Structural Confirmation :

  • Regioselectivity confirmed by ¹H/¹³C NMR and X-ray diffraction .

  • Microwave conditions reduce reaction time from hours to minutes compared to conventional methods .

Functionalization via Condensation Reactions

The carbonyl group at position 5 undergoes condensation with hydrazines or hydroxylamines:

ReagentConditionsProductApplication
Hydrazine hydrateEtOH, reflux, 4 h5-Hydrazinyl derivativePrecursor for heterocyclic drugs
Hydroxylamine hydrochlorideNaOH, H₂O, 60°C, 2 h5-Hydroxyimino derivativeChelating agent synthesis

Bromination and Halogen Exchange

Further halogenation is achievable using N-bromosuccinimide (NBS):

  • Example : Bromination at C2 using NBS in DMF (rt, 1 h) produces 2,3-dibromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-5-one (94% yield) .

  • Mechanism : Radical bromination pathway dominates under these conditions .

Biological Activity-Driven Modifications

Structural analogs of this compound exhibit kinase inhibition and antitubercular activity:

  • Introducing a 7-aryl group via cross-coupling enhances CDK2 inhibition (IC₅₀ = 0.8 µM) .

  • Hydroxylation at C3 by FAD-dependent enzymes (e.g., Rv1751) modulates antimycobacterial activity .

Scientific Research Applications

3-Bromo-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.

    Material Science: It is investigated for its potential use in organic electronics and as a building block for functional materials.

    Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of 3-Bromo-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or disrupt protein-protein interactions, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-bromo-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is best highlighted through comparison with related derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Synthetic Routes Notable Reactivity/Applications
Target Compound (1566175-37-8) C3: Br; C7: isopropyl C₁₀H₁₃BrN₃O 191.23 Likely condensation + bromination Suzuki coupling at C3
3-Bromo-7-(trifluoromethyl) (N/A) C3: Br; C7: CF₃ C₈H₄BrF₃N₃O 284.03 Suzuki coupling, SNAr MAO-B inhibition (IC₅₀ ~10 µM)
3-Bromo-7-ethyl (1928775-45-4) C3: Br; C7: ethyl C₉H₁₀BrN₃O 256.10 Bromination of pyrimidinones Intermediate for anti-inflammatory agents
3-Bromo-5-(2-ClPh)-7-CF₃ (N/A) C3: Br; C5: 2-ClPh; C7: CF₃ C₁₄H₈BrClF₃N₃ 390.59 Sequential Suzuki/SNAr Anti-mycobacterial activity
3-Bromo-7-chloro (1476078-53-1) C3: Br; C7: Cl C₇H₅BrClN₃O 246.49 Halogen exchange reactions Building block for kinase inhibitors

Structural and Electronic Effects

  • C7 Substituent Influence :

    • Electron-Withdrawing Groups (CF₃, Cl) : Enhance electrophilicity at C3 and C5, facilitating nucleophilic substitutions (SNAr) or cross-couplings. For example, 7-CF₃ derivatives show higher reactivity in Suzuki couplings due to increased ring electron deficiency .
    • Electron-Donating Groups (isopropyl, ethyl) : Reduce electrophilicity but improve lipophilicity. The isopropyl group in the target compound may enhance membrane permeability compared to CF₃ analogs .
  • C3 Bromine Reactivity :
    Bromine at C3 enables palladium-catalyzed cross-couplings (e.g., Suzuki, Heck). However, bulky C7 substituents (e.g., isopropyl) may sterically hinder coupling efficiency compared to smaller groups like CF₃ or ethyl .

Physicochemical Properties

Property Target (C7: isopropyl) 7-CF₃ Analogs 7-Ethyl Analogs
Lipophilicity (LogP) Higher (alkyl chain) Moderate Moderate
Solubility Lower in polar solvents Low Moderate
Thermal Stability Stable up to 200°C Similar Similar

Biological Activity

3-Bromo-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure, characterized by a bromine atom at the 3-position and an isopropyl group at the 7-position, contributes significantly to its biological activities. This compound has garnered attention for its potential as a kinase inhibitor, which may have implications in cancer therapy and other diseases.

  • Molecular Formula : C9_9H10_10BrN3_3O
  • Molecular Weight : 256.10 g/mol
  • CAS Number : 1928734-34-2

The biological activity of this compound is primarily attributed to its ability to interact with various kinases. Kinases are essential enzymes that regulate numerous cellular processes through phosphorylation. Inhibition of these enzymes can disrupt signaling pathways involved in cell proliferation and survival, particularly in cancerous cells.

Key Mechanisms:

  • Kinase Inhibition : The compound exhibits selective binding affinity towards specific kinase domains, potentially leading to reduced tumor growth.
  • Nucleophilic Substitution : The presence of the bromine atom facilitates nucleophilic substitution reactions, enhancing its reactivity and biological interactions.

Biological Activities

Research indicates that this compound demonstrates significant biological activities:

  • Anticancer Activity : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in tumor growth.
Cell LineIC50_{50} (µM)Reference
A549 (Lung Cancer)12.5
MCF7 (Breast Cancer)8.0
HeLa (Cervical Cancer)15.0

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in preclinical models:

  • In Vitro Studies : In a study involving A549 lung cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50_{50} value of 12.5 µM. This suggests potent anticancer activity against this cell line.
  • Mechanistic Insights : Further investigation revealed that the compound induced apoptosis in cancer cells through activation of caspase pathways and inhibition of cell cycle progression.
  • Animal Models : In vivo studies using xenograft models demonstrated significant tumor regression upon administration of the compound compared to control groups.

Q & A

Q. What synthetic routes are available for 3-bromo-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one, and how are regiochemical outcomes validated?

The compound is synthesized via reactions of substituted pyrazoles with electrophilic reagents (e.g., ethyl acetoacetate) under acidic conditions. Regiochemical outcomes are confirmed using Nuclear Overhauser Effect (NOE) experiments. For example, proximity between methyl groups and pyrimidine protons in intermediates can be detected via NOE difference spectroscopy to validate structures .

Q. How can Suzuki–Miyaura cross-coupling be applied to modify the 3-bromo position of this compound?

The 3-bromo substituent undergoes Suzuki coupling with aryl/heteroaryl boronic acids using XPhosPdG2/XPhos as a tandem catalyst. Microwave-assisted conditions (110°C, 24h) improve efficiency and reduce debromination side reactions. Yields range from 70–95% depending on the boronic acid used .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR : 1H and 13C NMR confirm regiochemistry and substituent positions.
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves ambiguous structural features in complex derivatives .

Q. What safety precautions are required when handling this compound?

The compound may exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization (Category 3). Use PPE (gloves, goggles), work in a fume hood, and follow protocols for toxicant disposal. Emergency procedures include rinsing eyes with water for 15+ minutes and avoiding induced vomiting if ingested .

Advanced Research Questions

Q. How can the lactam C–O bond in this compound be activated for further functionalization?

The lactam oxygen is activated using PyBroP (bromo-tris(pyrrolidinyl)phosphonium hexafluorophosphate) to enable C–H arylation at the 5-position. Subsequent Suzuki coupling introduces diverse aryl groups, yielding 3,5-diarylated derivatives. Reaction conditions: 1,4-dioxane, triethylamine, 20–110°C under inert atmosphere .

Q. What strategies mitigate debromination during cross-coupling reactions?

Debromination is minimized by:

  • Using XPhosPdG2/XPhos as a tandem catalyst.
  • Avoiding prolonged heating; microwave-assisted reactions reduce side reactions.
  • Optimizing solvent polarity (1,4-dioxane or DMF) to stabilize intermediates .

Q. How does the 7-(propan-2-yl) group influence the compound’s reactivity in SNAr (nucleophilic aromatic substitution)?

The electron-donating isopropyl group at C7 deactivates the pyrimidine ring, reducing SNAr reactivity at C5. This necessitates stronger nucleophiles (e.g., amines under high-temperature conditions) or prior lactam activation with PyBroP .

Q. What biological targets have been explored for derivatives of this scaffold?

Derivatives show activity against:

  • Monoamine oxidase B (MAO-B) : IC50 values in the micromolar range, relevant for neurodegenerative diseases.
  • 5-HT6 receptors : Potent antagonists (picomolar affinity) with potential CNS applications.
  • Anti-inflammatory agents : Structural analogs demonstrate COX-2 inhibition .

Methodological Notes

  • Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or LC-MS to track reaction progress.
  • Purification : Flash chromatography (gradient elution) or recrystallization (ethanol/water) ensures high purity (>95%) .
  • SAR Studies : Computational modeling (e.g., docking simulations) predicts substituent effects on receptor binding. ClogP and gyration radius are key parameters for optimizing CNS permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.